molecular formula C24H21ClN2O2S2 B11047076 5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11047076
M. Wt: 469.0 g/mol
InChI Key: LQOFOHDZLFEYGC-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule featuring a unique structure that combines multiple pharmacophore fragments. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticoagulant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolo[3,2,1-IJ]quinoline core, which is then functionalized to introduce the 4-chlorophenyl and thioxo-thiazolanone moieties.

  • Formation of the Pyrrolo[3,2,1-IJ]quinoline Core

      Starting Materials: 4-chloroaniline, acetone, and formaldehyde.

      Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst, at elevated temperatures (around 80-100°C).

  • Functionalization

      Introduction of the 4-Chlorophenyl Group: This step involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

      Formation of the Thioxo-Thiazolanone Moiety: This is achieved through a cyclization reaction involving thiourea and an appropriate diketone under basic conditions (e.g., sodium hydroxide) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine

The compound has shown promise as an anticoagulant, inhibiting blood coagulation factors such as Xa and XIa . This makes it a candidate for the development of new anticoagulant drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials requiring complex organic structures.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of blood coagulation factors. It binds to the active sites of these enzymes, preventing them from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition is facilitated by the compound’s unique structure, which allows it to interact with multiple sites on the enzyme.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: A simpler analog lacking the thioxo-thiazolanone moiety.

    4-Chlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

The uniqueness of 5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one lies in its combination of multiple pharmacophore fragments, which endows it with a broad spectrum of biological activities and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C24H21ClN2O2S2

Molecular Weight

469.0 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21ClN2O2S2/c1-12-9-15-17(19-20(28)26-22(30)31-19)21(29)27-18(15)16(10-12)24(4,11-23(27,2)3)13-5-7-14(25)8-6-13/h5-10H,11H2,1-4H3,(H,26,28,30)/b19-17-

InChI Key

LQOFOHDZLFEYGC-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=S)S4)(C)C)(C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=S)S4)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.